molecular formula C8H7FO3 B139930 2-Fluoro-6-methoxybenzoic acid CAS No. 137654-21-8

2-Fluoro-6-methoxybenzoic acid

Cat. No. B139930
M. Wt: 170.14 g/mol
InChI Key: XLNQGZLCGVLNMF-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzoic acid is a fluorinated building block . It has a linear formula of FC6H3(OCH3)CO2H and a molecular weight of 170.14 . It is a white crystalline powder .


Synthesis Analysis

2-Fluoro-6-methoxybenzoic acid may be used as a starting material in the three-step synthesis of dihydro-0-methylsterigmatocystin, a natural mycotoxin .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-methoxybenzoic acid is C8H7FO3 . The structure includes a benzene ring with a fluoro group and a methoxy group attached to it, and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-6-methoxybenzoic acid are not detailed in the search results, it is known to be used in the synthesis of dihydro-0-methylsterigmatocystin .


Physical And Chemical Properties Analysis

2-Fluoro-6-methoxybenzoic acid is a solid at 20 degrees Celsius . It has a density of 1.3±0.1 g/cm3, a boiling point of 259.4±20.0 °C at 760 mmHg, and a flash point of 110.7±21.8 °C . It has a molar refractivity of 39.9±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nguyen et al. (2006) describe a methodology for the regioselective synthesis of 2-methoxybenzoic acid derivatives, demonstrating the utility of 2-fluoro-6-methoxybenzoic acid in synthesizing contiguously substituted benzoic acids, which are not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).
  • Kumbhare et al. (2014) studied isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, finding that these compounds exhibit anti-cancer activity, suggesting potential applications in medicinal chemistry (Kumbhare et al., 2014).

Materials Science and Liquid Crystal Research

  • Cruickshank et al. (2022) report on the synthesis and characterization of liquid crystals containing 2-alkoxy-4-methoxybenzoates, illustrating the role of 2-fluoro-6-methoxybenzoic acid in the study of ferroelectric nematic phases (Cruickshank, Walker, Storey, & Imrie, 2022).

Environmental Science and Metabolism Studies

  • Londry & Fedorak (1993) utilized fluorinated compounds like 6-fluoro-3-methylphenol to investigate the degradation pathways in methanogenic m-cresol-degrading consortiums, highlighting the environmental applications of similar compounds (Londry & Fedorak, 1993).
  • Mouttaki et al. (2008) explored the metabolism of fluorinated benzoates in anaerobic conditions, providing insights into the biodegradation processes of compounds like 2-fluoro-6-methoxybenzoic acid (Mouttaki, Nanny, & McInerney, 2008).

Organic Chemistry and Synthesis

  • Planchenault et al. (1995) conducted a study on oxidative coupling in fluoro acid medium, where compounds like 2-fluoro-6-methoxybenzoic acid could play a role in the synthesis of phenolic bisbenzocyclooctadiene lignans (Planchenault, Dhal, & Robin, 1995).

Safety And Hazards

2-Fluoro-6-methoxybenzoic acid is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQGZLCGVLNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372014
Record name 2-Fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzoic acid

CAS RN

137654-21-8
Record name 2-Fluoro-6-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137654-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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